

# Clinical Trial Discontinuation & Safety Data

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Epitinib

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The quantitative safety data below comes from an open-label, dose-expansion Phase Ib study (NCT02590952) involving 72 patients with EGFR-mutant NSCLC and brain metastases [1].

**Table 1: Safety and Discontinuation Profile of Epitinib**

Safety Parameter	120 mg Dose Group (n=30)	160 mg Dose Group (n=42)
Patients with Grade $\geq 3$ TRAEs	13 (43.3%)	21 (50.0%)
Most Common TRAEs (All Grades)	Skin rash, Diarrhea, Elevated AST/ALT, Hyperbilirubinemia [2]	Skin rash, Diarrhea, Elevated AST/ALT, Hyperbilirubinemia [2]
Objective Response Rate (ORR)	53.6%	40.5%
Median Progression-Free Survival (PFS)	7.40 months	7.40 months
Recommended Phase 2 Dose		160 mg QD [1] [2]

**Key Findings:** The study concluded that **epitinib** was "well tolerable with a promising efficacy," and **160 mg once daily was established as the recommended Phase 2 dose** based on a comprehensive risk-benefit

assessment [1]. Discontinuation and dose modification decisions are primarily guided by the management of TRAEs rather than a lack of efficacy.

## Troubleshooting Guide: Managing Common Adverse Events

This guide outlines the management of TRAEs most frequently associated with **epitinib**, based on its profile as an EGFR-TKI [3].

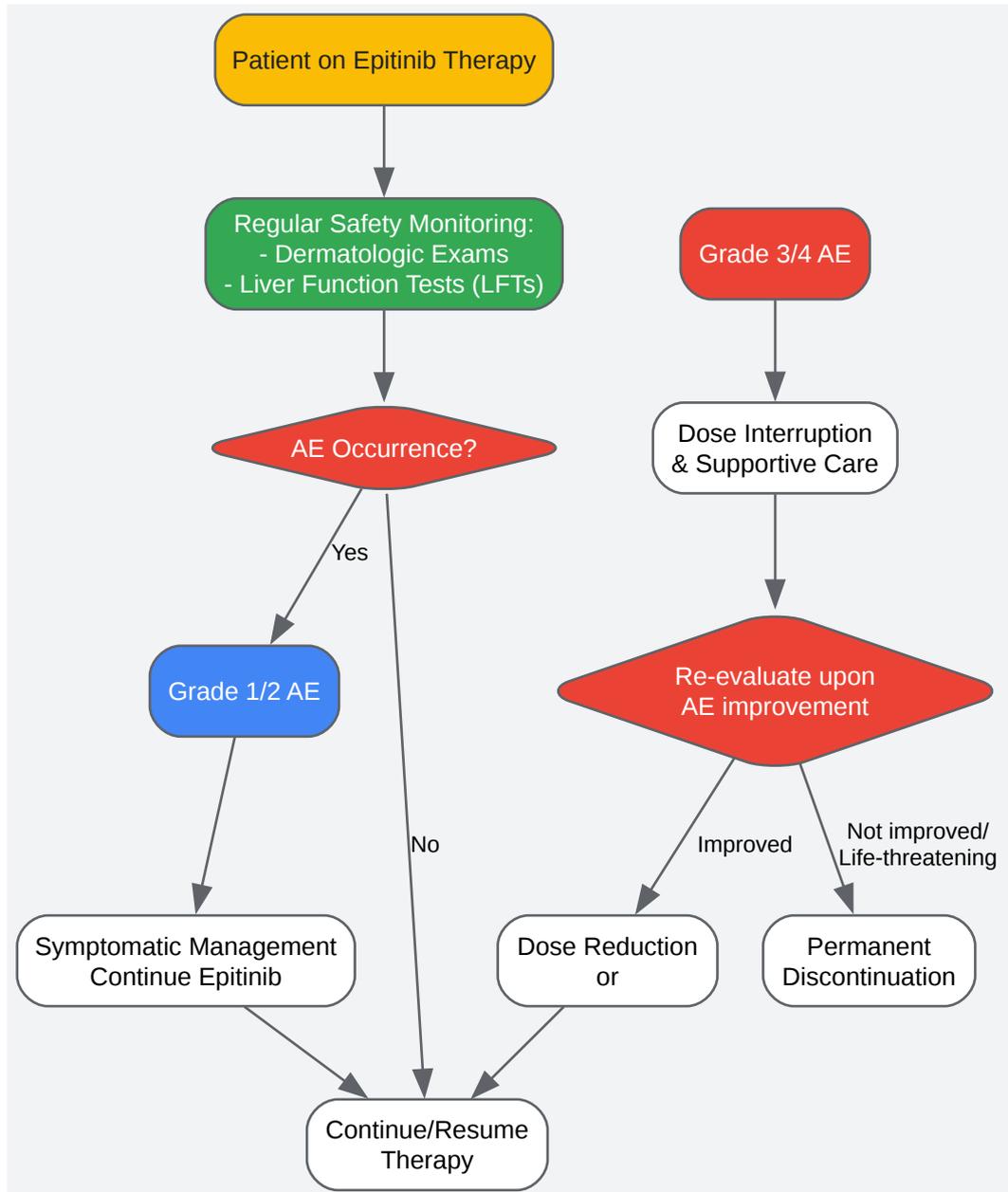
**Table 2: Frequently Asked Questions (FAQs) for Adverse Event Management**

Question	Evidence-Based Guidance & Protocol
What are the most critical AEs to monitor?	<b>Skin Rash &amp; Liver Function.</b> Proactive monitoring is essential. Grade 3/4 elevations in ALT and AST were reported, requiring clinical management [1] [2]. Severe skin toxicities, though rare with EGFR inhibitors, can be life-threatening [3].

| **What is the recommended monitoring protocol?** | Implement a protocol including: • **Regular physical exams** for dermatologic reactions. • **Liver function tests (LFTs)** at baseline and regularly during treatment to monitor for elevated AST, ALT, and bilirubin [1]. || **How should skin rash be managed?** | Management is typically graded: • **Topical therapies:** Use corticosteroids and antibiotics for mild-to-moderate rash. • **Dose modification:** For severe (Grade  $\geq 3$ ) rash, consider dose interruption, reduction, or permanent discontinuation depending on severity and persistence [3]. || **When should liver enzyme elevations trigger action?** | **For Grade  $\geq 3$  elevations.** The clinical trial protocol involved dose interruption or reduction upon occurrence of Grade 3/4 liver enzyme elevations [1]. || **Does the drug's CNS penetration affect safety?** | No. **Epitinib** is designed for blood-brain barrier penetration to treat brain metastases [4] [5]. This pharmacokinetic property is linked to its efficacy (achieving drug exposure in the brain) rather than directly to its systemic safety profile [2]. |

## Experimental Safety Monitoring Workflow

The diagram below outlines a logical workflow for managing **epitinib** treatment based on clinical trial protocols and EGFR-TKI safety principles [1] [3].



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The safety profile of **epitinib** is consistent with the known class effects of EGFR-TKIs [2]. The decision to discontinue is a clinical judgment weighing the severity and manageability of adverse events against the documented efficacy in a patient population with high unmet need [4] [1].

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